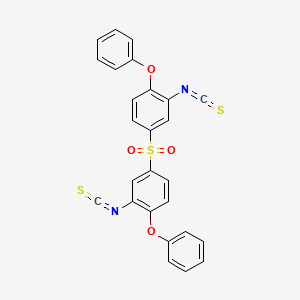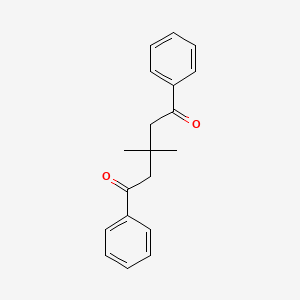
N-Benzoyl-3-oxo-2,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . . This compound is characterized by its benzene ring structure, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- typically involves the reaction of benzoyl chloride with acetanilide in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s aromatic structure allows it to engage in various interactions, such as π-π interactions and hydrogen bonding, which contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- can be compared with other similar compounds, such as:
Acetanilide: Similar in structure but lacks the benzoyl group, making it less reactive in certain chemical reactions.
Benzanilide: Another related compound with a different substitution pattern on the benzene ring.
Acetophenone: Shares the benzoyl group but differs in the overall structure and reactivity.
Propriétés
Numéro CAS |
14072-63-0 |
|---|---|
Formule moléculaire |
C22H17NO3 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-(3-oxo-2,3-diphenylpropanoyl)benzamide |
InChI |
InChI=1S/C22H17NO3/c24-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22(26)23-21(25)18-14-8-3-9-15-18/h1-15,19H,(H,23,25,26) |
Clé InChI |
VLKWXLJWGXDRNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13994028.png)
![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)

